2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one core, which is a type of heterocyclic compound . This core is substituted with a benzyl group at the 3-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-ethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidin-1(2H)-one core, a benzyl group, and a 4-ethylphenyl-substituted acetamide group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The pyrido[3,2-d]pyrimidin-1(2H)-one core might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Applications De Recherche Scientifique
Antifolate and Antitumor Activity
Compounds with pyrimidine and pyrido[2,3-d]pyrimidine structures have been extensively researched for their antifolate properties, which play a crucial role in inhibiting enzymes like dihydrofolate reductase (DHFR). This inhibition is a well-established approach in cancer therapy, as it can halt the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. A classical antifolate compound, for instance, showed excellent inhibition of human DHFR and potent antitumor activity in various cell cultures (Gangjee et al., 2007).
Synthesis and Biological Activities
The synthesis of compounds incorporating pyrimidine structures often targets the development of new therapeutic agents. These compounds have been explored for their potential roles in anti-inflammatory and analgesic treatments, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Amr et al., 2007). The design and synthesis of these molecules aim to explore their biological activities and potential applications in treating various diseases.
Inhibitors of Pathogenic Enzymes
Research into pyrimidine and thiophene derivatives has revealed their potential as inhibitors of enzymes critical to the survival of pathogenic microorganisms. This research direction highlights the therapeutic potential of pyrimidine derivatives beyond oncology, extending into infectious diseases (Gangjee et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde followed by cyclization with acetic anhydride. The resulting product is then reacted with ethyl 4-aminobenzoate to form the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzaldehyde", "acetic anhydride", "ethyl 4-aminobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carbaldehyde.", "Step 2: Cyclization of the intermediate product with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Esterification of the intermediate product with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide." ] } | |
Numéro CAS |
921828-18-4 |
Formule moléculaire |
C24H22N4O3 |
Poids moléculaire |
414.465 |
Nom IUPAC |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
Clé InChI |
MFLRPELZTJDBGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.